

physical and chemical properties of methyl 5-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 5-chloro-1H-indazole-3-carboxylate

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An In-depth Technical Guide to **Methyl 5-chloro-1H-indazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and applications of **Methyl 5-chloro-1H-indazole-3-carboxylate**. This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown a wide range of activities, including anti-inflammatory and anti-tumor properties.[\[1\]](#)[\[2\]](#)

Core Physical and Chemical Properties

Methyl 5-chloro-1H-indazole-3-carboxylate is a solid at room temperature.[\[3\]](#) Its core structure consists of a bicyclic system formed by the fusion of a benzene ring and a pyrazole ring, with a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position.

Property	Value	Source(s)
IUPAC Name	methyl 5-chloro-1H-indazole-3-carboxylate	[4]
CAS Number	1079-46-5	[5]
Molecular Formula	C ₉ H ₇ ClN ₂ O ₂	[4][5]
Molecular Weight	210.62 g/mol	[4][5]
Appearance	Solid	[3]
Melting Point	218-221 °C	
InChI Key	OFHGAYNAKIWVOL-UHFFFAOYSA-N	[4]
SMILES	COC(=O)C1=NNC2=C1C=C(C=C2)Cl	[4]
Storage	Sealed in a dry environment at 2-8°C	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported:

Spectroscopy	Data	Source(s)
¹ H NMR	(300 MHz, DMSO-d ₆) δ 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H)	[5]
IR / Mass Spec	Specific experimental data for IR and Mass Spectrometry are not readily available in public literature. Predicted data suggests characteristic peaks for C=O (ester), C-Cl, and aromatic C-H stretches in the IR spectrum.	[6]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of **Methyl 5-chloro-1H-indazole-3-carboxylate** are provided below.

Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate

This compound is typically synthesized via Fischer esterification from its corresponding carboxylic acid.

Materials:

- 5-Chloro-1H-indazole-3-carboxylic acid (5.10 g)
- Methanol (75 mL)
- Concentrated Sulfuric Acid (10 mL)
- Water (225 mL)

Procedure:

- A solution of 5-Chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared in a round-bottom flask.
- Concentrated sulfuric acid (10 mL) is carefully added to the solution.
- The mixture is heated to reflux and maintained for 3 hours.[5]
- After the reaction is complete, the mixture is cooled to room temperature.
- The reaction mixture is then poured into water (225 mL), which causes the product to precipitate.
- The precipitated solid is collected by filtration and washed with water to yield pure **methyl 5-chloro-1H-indazole-3-carboxylate** (yield: 4.39 g, 75%).[5]

Caption: Esterification workflow for synthesizing the target compound.

N-Alkylation of Methyl 5-chloro-1H-indazole-3-carboxylate

The indazole nitrogen is a key site for functionalization. N-alkylation is a common subsequent reaction to generate diverse molecular scaffolds. Achieving regioselectivity at the N1 position is often desired and can be accomplished with specific reaction conditions.[7][8]

Materials:

- **Methyl 5-chloro-1H-indazole-3-carboxylate** (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
- Alkylation agent (e.g., alkyl bromide, 1.1 equiv)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate

- Brine

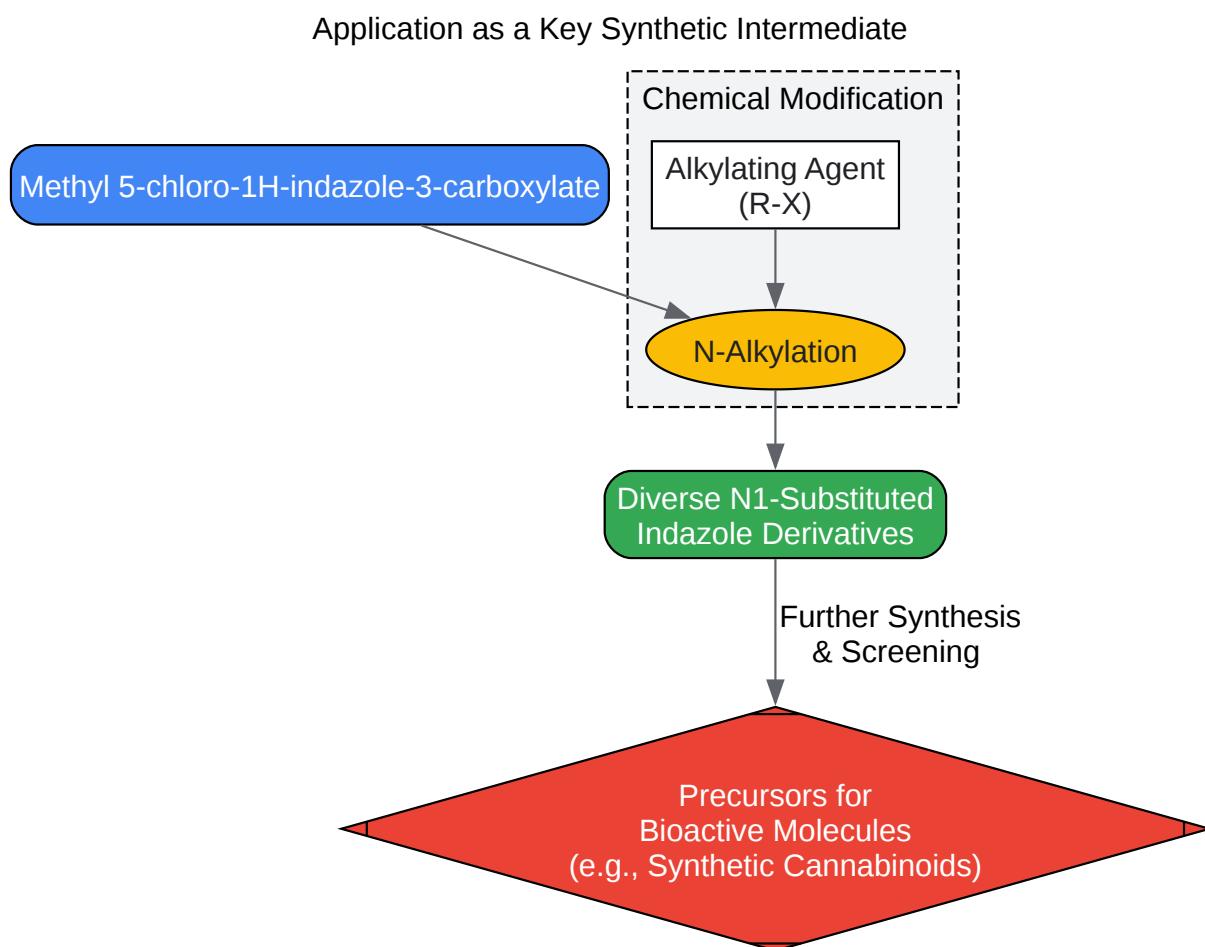
Procedure:

- Under a nitrogen atmosphere, dissolve **methyl 5-chloro-1H-indazole-3-carboxylate** in anhydrous THF (to a concentration of approx. 0.1 M).[9]
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.[9]
- Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
- Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.[9]
- Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to isolate the N1-alkylated product. [9]

Role in Drug Development and Logical Relationships

Methyl 5-chloro-1H-indazole-3-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. The indazole core is a bioisostere of indole, a common motif in biologically active compounds.[1] The ester at the C3 position and the reactive nitrogen atom at the N1 position allow for extensive chemical modifications.

The primary utility of this compound is as a versatile intermediate. The N-alkylation protocol described above is a gateway to creating libraries of N1-substituted indazoles. These derivatives are explored for various therapeutic targets. For instance, this intermediate is used in the synthesis of certain synthetic cannabinoids and other research chemicals.[10]



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Caption: Logical workflow from intermediate to potential applications.

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- To cite this document: BenchChem. [physical and chemical properties of methyl 5-chloro-1H-indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085497#physical-and-chemical-properties-of-methyl-5-chloro-1h-indazole-3-carboxylate>]

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